5-Hydroxy-4,7-diphenyl-1,3-benzoxathiol-2-one
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Description
5-Hydroxy-4,7-diphenyl-1,3-benzoxathiol-2-one, also known as DBO or NSC-663284, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DBO belongs to the class of benzoxathiol derivatives and has been found to possess a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Scientific Research Applications
Synthesis and Derivative Formation
5-Hydroxy-1,3-benzoxathiole, a key intermediate in the synthesis of 5-Hydroxy-4,7-diphenyl-1,3-benzoxathiol-2-one, is crucial for preparing various derivatives like acetals, ethers, sulfonates, and esthers. These derivatives have shown promising biological activities, including as juvenoids, insecticides, and synergists for insecticides (Degani, Dolci, & Fochi, 1980).
Biological Properties and Potential Drug Development
A series of hindered phenolic 1,3-benzoxathioles, including analogs of this compound, were studied for their biological properties. Compounds in this series have shown activities such as lipid peroxidation lowering, antisuperoxide inhibition, and SRS-A inhibition, indicating potential for developing drugs for asthma treatment (Aizawa et al., 1990).
Herbicidal Activity
Derivatives of 1,3-benzoxathiole, related to this compound, have been investigated for their herbicidal activities. Research into pyrazole benzophenone derivatives, using similar structural frameworks, has shown significant herbicidal activity against specific weeds, suggesting potential agricultural applications (Fu et al., 2017).
Antioxidant Properties
A study synthesized a series of 5-Substituted 1-Aryl-2,3-diphenyl imidazoles, structurally related to this compound, and evaluated their antioxidant properties. The results indicated significant antioxidant activity in these compounds, highlighting their potential in oxidative stress-related applications (Naik, Kumar, & Rangaswamy, 2012).
Enzymatic and Biological Inhibition
Research involving 5-lipoxygenase from porcine leukocytes identified that derivatives of this compound can stimulate the enzyme-mediated degradation of lipid hydroperoxides. This activity has implications for understanding enzymatic processes and potentially developing inhibitors for specific biological pathways (Riendeau et al., 1991).
properties
IUPAC Name |
5-hydroxy-4,7-diphenyl-1,3-benzoxathiol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O3S/c20-15-11-14(12-7-3-1-4-8-12)17-18(23-19(21)22-17)16(15)13-9-5-2-6-10-13/h1-11,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVXMISXLDGGDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C3=C2OC(=O)S3)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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